molecular formula C16H11N3 B11010984 7-(Naphthalen-2-yl)pyrazolo[1,5-a]pyrimidine

7-(Naphthalen-2-yl)pyrazolo[1,5-a]pyrimidine

Cat. No.: B11010984
M. Wt: 245.28 g/mol
InChI Key: DDISVTPFTBVSAI-UHFFFAOYSA-N
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Description

7-(Naphthalen-2-yl)pyrazolo[1,5-a]pyrimidine is a heterocyclic compound that features a fused ring system combining pyrazole and pyrimidine rings with a naphthalene moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(Naphthalen-2-yl)pyrazolo[1,5-a]pyrimidine typically involves the cyclocondensation of 1,3-biselectrophilic compounds with NH-3-aminopyrazoles. This reaction proceeds through a nucleophilic attack of the pyrazolic nitrogen to the residual carbonyl group, followed by the loss of a water molecule . The reaction conditions often include the use of organic solvents and catalysts to facilitate the process.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

7-(Naphthalen-2-yl)pyrazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce hydrogenated compounds .

Mechanism of Action

The mechanism of action of 7-(Naphthalen-2-yl)pyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways depend on the specific application and the structural modifications of the compound .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 7-(Naphthalen-2-yl)pyrazolo[1,5-a]pyrimidine include:

Uniqueness

What sets this compound apart from these similar compounds is its unique naphthalene moiety, which imparts distinct photophysical properties and potential biological activities. This structural feature enhances its utility in various applications, particularly in the fields of optoelectronics and medicinal chemistry .

Properties

Molecular Formula

C16H11N3

Molecular Weight

245.28 g/mol

IUPAC Name

7-naphthalen-2-ylpyrazolo[1,5-a]pyrimidine

InChI

InChI=1S/C16H11N3/c1-2-4-13-11-14(6-5-12(13)3-1)15-7-9-17-16-8-10-18-19(15)16/h1-11H

InChI Key

DDISVTPFTBVSAI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C3=CC=NC4=CC=NN34

Origin of Product

United States

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